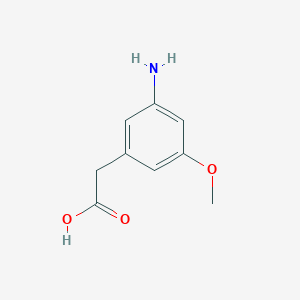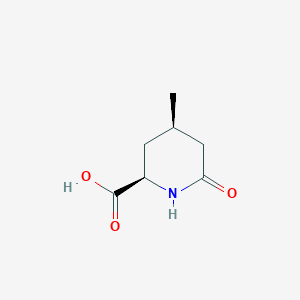
(3-Amino-5-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino acids are fundamental building blocks of life, involved in numerous biochemical processes . They contain both an amino group and a carboxylic acid group. Methoxyphenylacetic acid is a type of aromatic compound, which includes a methoxy group (-OCH3) and a phenyl group (C6H5) attached to an acetic acid structure .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, such as the reaction of hydroxyl derivatives with arylglyoxals and Meldrum’s acid . Protodeboronation of pinacol boronic esters has also been reported for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring (from the phenyl group), an acetic acid moiety, and various functional groups such as an amino group and a methoxy group .Chemical Reactions Analysis
Amino acids and similar compounds can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions to form peptides, or in reactions with other functional groups to form a wide range of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, they may vary in terms of solubility, melting point, and reactivity .科学的研究の応用
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds using (3-Amino-5-methoxyphenyl)acetic acid or related structures. For example, the synthesis of novel indole-benzimidazole derivatives was achieved from 2-methylindole-3-acetic acid and its 5-methoxy derivative, demonstrating the compound's role in creating new molecular entities with potential therapeutic applications (Wang et al., 2016).
Corrosion Inhibition
The compound has been investigated for its utility in corrosion inhibition, particularly of mild steel in hydrochloric acid medium. A study found that derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole exhibited significant inhibition efficiency, underscoring the potential of (3-Amino-5-methoxyphenyl)acetic acid derivatives in protecting metals from corrosion (Bentiss et al., 2009).
Antimicrobial Activity
Further research has demonstrated the antimicrobial potential of compounds derived from (3-Amino-5-methoxyphenyl)acetic acid. Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant in vitro antimicrobial activities, highlighting the role of (3-Amino-5-methoxyphenyl)acetic acid derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Analytical Chemistry and Metabolite Analysis
The compound and its derivatives have been utilized in analytical chemistry, particularly in the determination and profiling of catecholamine metabolites and serotonin in biological samples. This application is crucial for diagnosing and monitoring various diseases and conditions (Muskiet et al., 1981).
Fluorescent Labeling and Biological Analysis
Compounds derived from (3-Amino-5-methoxyphenyl)acetic acid have been explored for their fluorescent properties. For instance, 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, exhibited strong fluorescence in a wide pH range, making it an excellent candidate for fluorescent labeling in biomedical analysis (Hirano et al., 2004).
作用機序
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways . For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives, which share a similar structure, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-amino-5-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZOMJJAKDJGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261794-85-7 |
Source


|
| Record name | 2-(3-amino-5-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)


![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)


![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)